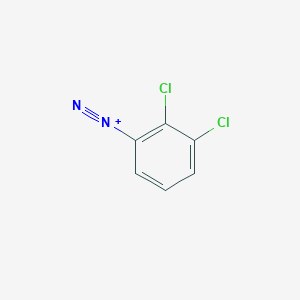![molecular formula C12H24OSi B14341831 tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane CAS No. 104808-03-9](/img/structure/B14341831.png)
tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane is an organosilicon compound with the chemical formula C10H20OSi. It is a colorless liquid with low vapor pressure and volatility, and it is stable at room temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane typically involves the reaction of tert-butylacetylene with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with careful control of temperature and pressure to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield silanols or siloxanes, while substitution reactions can produce a variety of substituted silanes .
Wissenschaftliche Forschungsanwendungen
tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reaction. For example, in oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of silanols or siloxanes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane include:
tert-Butylacetylene: A precursor used in the synthesis of this compound.
3,3-Dimethyl-1-butyne: Another alkyne with similar reactivity and applications.
tert-Butylethene: An alkene with similar structural features and reactivity.
Uniqueness
This compound is unique due to the presence of both tert-butyl and dimethylsilane groups, which confer distinct reactivity and stability. This makes it a valuable building block in the synthesis of complex organic molecules and specialty chemicals .
Eigenschaften
CAS-Nummer |
104808-03-9 |
|---|---|
Molekularformel |
C12H24OSi |
Molekulargewicht |
212.40 g/mol |
IUPAC-Name |
tert-butyl-(3,3-dimethylbut-1-ynoxy)-dimethylsilane |
InChI |
InChI=1S/C12H24OSi/c1-11(2,3)9-10-13-14(7,8)12(4,5)6/h1-8H3 |
InChI-Schlüssel |
DXGTYQYUVPUKKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C#CO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



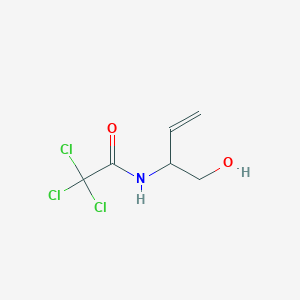
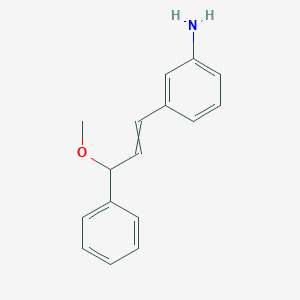

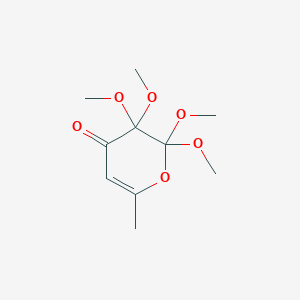

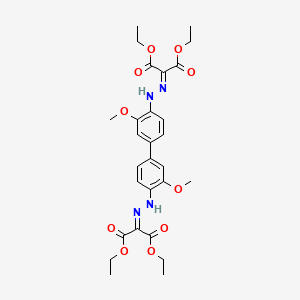
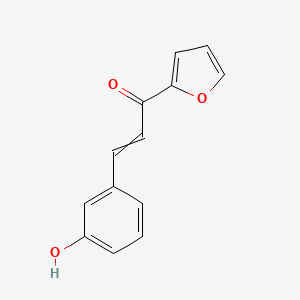
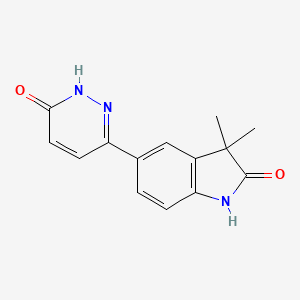
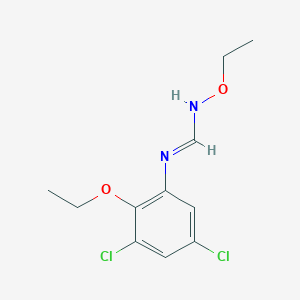

![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)

